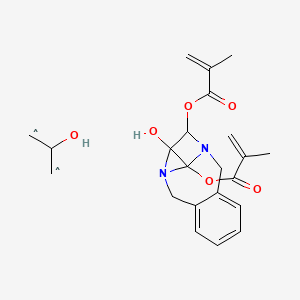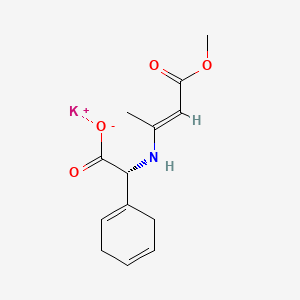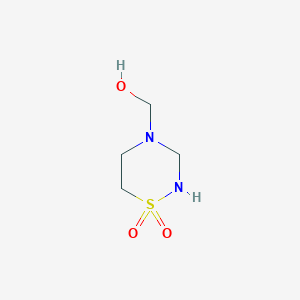
1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Indazole Core: Starting from a suitable precursor, such as a substituted phenylhydrazine, the indazole core can be synthesized through cyclization reactions.
Introduction of the Oxazolidinylidene Group: This step may involve the reaction of the indazole derivative with an appropriate oxazolidinone reagent under specific conditions.
Methylation: The final step could involve methylation reactions to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would vary based on the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-4-amine: A simpler indazole derivative with potential biological activity.
3-Methyl-2-oxazolidinone: A related oxazolidinone compound used in various chemical reactions.
Uniqueness
1-Methyl-N-(3-methyl-2-oxazolidinylidene)-1H-indazol-4-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
87179-48-4 |
|---|---|
Fórmula molecular |
C12H14N4O |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
3-methyl-N-(1-methylindazol-4-yl)-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C12H14N4O/c1-15-6-7-17-12(15)14-10-4-3-5-11-9(10)8-13-16(11)2/h3-5,8H,6-7H2,1-2H3 |
Clave InChI |
NAOKJONBHPTJPW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC1=NC2=C3C=NN(C3=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















